molecular formula C15H17NO2S B2765332 N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide CAS No. 1351635-12-5

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide

Cat. No. B2765332
CAS RN: 1351635-12-5
M. Wt: 275.37
InChI Key: XNFWSBINMLYXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of thiourea derivatives, including compounds structurally related to "N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide," in developing novel antimicrobial agents. These compounds have been tested against bacterial strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The antimicrobial activity has been attributed to the presence of halogen atoms (iodine, bromide, or fluorine) and chlorine atoms on the phenyl substituent of the thiourea moiety, indicating a promising approach for antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds similar to "this compound." These efforts include the development of synthetic methodologies for thiourea derivatives and the exploration of their spectroscopic properties. The synthesis of these compounds involves various chemical strategies, including nucleophilic substitution and carbonylation reactions. Characterization techniques such as IR, NMR, and mass spectrometry provide insights into their molecular structure and potential functional applications (Desai, Dodiya, & Shihora, 2011).

Imaging and Diagnostic Applications

Research into quinoline-2-carboxamide derivatives has shown promise for imaging and diagnostic applications. Specifically, N-methylated quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. These compounds target peripheral benzodiazepine type receptors (PBR), offering a noninvasive method to assess PBR levels in vivo. This research underscores the potential of "this compound" related compounds in the development of diagnostic tools for various diseases (Matarrese et al., 2001).

Mechanism of Action

This typically applies to bioactive compounds and involves studying how the compound interacts with biological systems. It may include looking at the compound’s targets in the body, how it binds to these targets, and the biochemical pathways it affects .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include looking at safety precautions that need to be taken when handling the compound .

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-8-13(19-9-11)14(17)16-10-15(2,18)12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWSBINMLYXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.